3,4-dihydro-2H-chromen-8-ylmethanol
Description
Significance of the Chroman Nucleus as a Privileged Heterocyclic Scaffold in Medicinal Chemistry and Organic Synthesis
The chroman (3,4-dihydro-2H-1-benzopyran) nucleus is a bicyclic heterocyclic system that is widely distributed in nature and has proven to be a highly potent pharmacophore in medicinal chemistry. Its rigid structure, combined with the presence of a chiral center in many of its derivatives, provides a unique three-dimensional arrangement that allows for specific interactions with biological targets. The chroman scaffold is a core component of a vast array of natural products, including flavonoids, tocopherols (B72186) (Vitamin E), and rotenoids, which exhibit a wide range of biological activities.
In medicinal chemistry, the chroman ring system is considered a "privileged scaffold" due to its ability to serve as a ligand for a variety of receptors and enzymes with high affinity. This versatility has led to the development of numerous synthetic chroman derivatives with diverse pharmacological properties. The structural modifications on the chroman ring, such as substitution on the aromatic ring or the pyran ring, can significantly influence the biological activity, allowing for the fine-tuning of therapeutic effects. nih.gov
Structural Characteristics and Nomenclature of 3,4-Dihydro-2H-Chromen-8-ylmethanol
This compound is a specific derivative of the chroman scaffold. Its systematic IUPAC name is (3,4-dihydro-2H-chromen-8-yl)methanol. The chemical structure consists of a chroman nucleus with a hydroxymethyl (-CH2OH) group attached to the 8th position of the benzene (B151609) ring.
| Property | Value |
| Molecular Formula | C10H12O2 |
| Molecular Weight | 164.20 g/mol |
| CAS Number | 83278-86-8 |
| IUPAC Name | (3,4-dihydro-2H-chromen-8-yl)methanol |
| Synonyms | Chroman-8-ylmethanol |
The presence of the hydroxymethyl group introduces a primary alcohol functionality, which can participate in hydrogen bonding and act as a key interaction point with biological macromolecules. The stereochemistry at the C2 position of the pyran ring, if substituted, would lead to enantiomers with potentially different biological activities, a common feature among chroman derivatives.
Overview of the Research Landscape for Chroman Derivatives and their Therapeutic Potential
The research landscape for chroman derivatives is extensive and continues to expand, driven by their significant therapeutic potential across various disease areas. rjptonline.orgrjptonline.org Chroman-based compounds have been reported to possess a broad spectrum of pharmacological activities, including:
Antioxidant Activity: The chroman ring is a key feature of Vitamin E (tocopherols and tocotrienols), which are potent antioxidants that protect cells from oxidative damage. rjptonline.org
Anticancer Activity: Numerous synthetic and natural chroman derivatives have demonstrated cytotoxic effects against various cancer cell lines. google.com
Neuroprotective Effects: The chroman scaffold is being investigated for its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Anticonvulsant Activity: Certain chroman derivatives have shown promise as anticonvulsant agents. rjptonline.org
Anti-inflammatory Effects: The anti-inflammatory properties of chroman derivatives are also an active area of research. rjptonline.org
Cardiovascular Effects: Some chroman derivatives have been developed as cardiovascular drugs.
The development of new synthetic methodologies for the construction and functionalization of the chroman ring system remains an important focus in organic synthesis, enabling the creation of diverse libraries of chroman derivatives for biological screening. rjptonline.org
Rationale for Focused Academic Inquiry into this compound
While extensive research exists for the broader class of chroman derivatives, dedicated studies specifically on this compound are limited in the public domain. However, a rationale for focused academic inquiry into this specific compound can be extrapolated from the known structure-activity relationships of related chroman derivatives.
The substitution pattern on the aromatic ring of the chroman nucleus is known to significantly modulate biological activity. The presence of a hydroxymethyl group at the C-8 position in this compound offers a unique point for potential metabolic transformations and for forming specific interactions with biological targets. This functional group can be a key determinant in the compound's pharmacokinetic and pharmacodynamic profile.
Furthermore, this compound can serve as a valuable synthetic intermediate for the preparation of more complex chroman-8-ylmethanol derivatives. The primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, or it can be used in esterification or etherification reactions to generate a library of new compounds for biological evaluation.
A focused investigation into this compound could therefore aim to:
Develop efficient and stereoselective synthetic routes to the compound.
Elucidate its specific biological activities, particularly in areas where other chroman derivatives have shown promise.
Investigate its metabolic fate and pharmacokinetic properties.
Utilize it as a building block for the synthesis of novel and more potent therapeutic agents.
The systematic exploration of such a specific, yet understudied, derivative of a privileged scaffold like chroman aligns with the fundamental goals of medicinal chemistry to uncover new lead compounds for drug discovery.
Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-8-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1,3-4,11H,2,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGCYMKFFNZFAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)CO)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391012-39-7 | |
| Record name | (3,4-dihydro-2H-1-benzopyran-8-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for the Preparation of 3,4 Dihydro 2h Chromen 8 Ylmethanol and Its Structural Analogs
Regioselective Approaches to the 3,4-Dihydro-2H-Chromen Core Construction
The assembly of the 3,4-dihydro-2H-chromen skeleton is the foundational step in the synthesis of the target molecule. Modern organic synthesis has produced a variety of regioselective methods to construct this fused heterocyclic system, broadly categorized into cycloaddition reactions, intramolecular cyclizations, and transition metal-catalyzed annulations.
Cycloaddition Reactions for Heterocyclic Ring Formation
Cycloaddition reactions offer a powerful and convergent approach to the chroman ring system by forming multiple carbon-carbon and carbon-oxygen bonds in a single step. The hetero-Diels-Alder reaction is a prominent strategy in this context. bohrium.com These reactions typically involve the [4+2] cycloaddition of an electron-rich alkene (dienophile) with an ortho-quinone methide or a related oxa-diene species generated in situ. researchgate.net
One notable method is the oxa-Povarov reaction, which constitutes a formal inverse-electron-demand [4+2] cycloaddition. acs.orgnih.gov In this reaction, cationic aryl 2-oxadiene intermediates are generated from phenol-derived acetals under Lewis acid catalysis (e.g., SnCl₄) and react with various alkenes to form the chroman structure. acs.orgnih.gov The diastereoselectivity of these reactions is often dependent on the geometry of the alkene precursor, with many reactions proceeding through a stepwise mechanism involving a Prins addition followed by intramolecular aromatic substitution. acs.orgnih.gov
Organocatalysis has also been effectively employed in domino Knoevenagel/hetero-Diels-Alder sequences. For instance, reacting O-alkynyl tethered 2-hydroxybenzaldehydes with 1,3-diketones in the presence of an organocatalyst like DL-proline can produce complex chromene-containing polycycles. benthamdirect.com Similarly, chiral tricyclic chroman derivatives can be synthesized with excellent enantioselectivity through tandem oxo-Michael/inverse-electron-demand hetero-Diels-Alder reactions between hydroxyaryl-enones and enals, catalyzed by chiral secondary amines. acs.org
| Cycloaddition Strategy | Key Precursors | Catalyst/Conditions | Key Features | Reference(s) |
| Oxa-Povarov Reaction | Phenol-derived acetals, Alkenes | Lewis Acid (e.g., SnCl₄) | Formal inverse-electron-demand [4+2] cycloaddition. | acs.orgnih.gov |
| Intramolecular Hetero-Diels-Alder | o-Quinone methides with tethered styrenes | Mild thermal or acidic conditions | Forms fused chroman systems with high diastereoselectivity. | researchgate.net |
| Organocatalytic Domino Reaction | Aliphatic aldehydes, (E)-2-(2-nitrovinyl)phenols | Modularly Designed Organocatalysts (MDOs) | Domino Michael/hemiacetalization; yields highly functionalized, stereodefined chromanes. | nih.govnih.gov |
| Organocatalytic Domino Reaction | O-alkynyl tethered 2-hydroxybenzaldehydes, 1,3-diketones | DL-Proline | Knoevenagel/intramolecular hetero-Diels-Alder cascade. | benthamdirect.com |
Intramolecular Cyclization Strategies
Intramolecular cyclization represents a diverse set of strategies for forming the dihydropyran ring of the chroman system. These methods rely on precursors where the phenolic oxygen and a reactive side chain are correctly positioned to facilitate ring closure.
Established methods include the intramolecular Friedel-Crafts cyclization of O-allyl and homoallyl phenols. nih.gov A related and powerful approach is the Prins cyclization, which can be mediated by strong acids to promote the cyclization of alkenyl aldehydes, or through tandem reactions involving vinylsilanes and aldehydes catalyzed by Lewis acids like InCl₃. organic-chemistry.orgbeilstein-journals.org
The cyclization of o-allylphenols is a common and effective route. nih.gov For example, a bifunctional aminoboronic acid can catalyze the intramolecular oxa-Michael addition of α,β-unsaturated carboxylic acids bearing a phenolic hydroxyl group, leading to enantiomerically enriched chromans. organic-chemistry.org Another approach involves a three-step sequence of Heck coupling between 2-iodophenols and allylic alcohols, followed by reduction and a Mitsunobu cyclization to furnish a range of 2-substituted chromans. organic-chemistry.org
| Cyclization Strategy | Key Precursors | Catalyst/Conditions | Key Features | Reference(s) |
| Intramolecular Oxa-Michael Addition | Phenolic α,β-unsaturated carboxylic acids | Bifunctional aminoboronic acid | Enantioselective cyclization to form the chroman core. | organic-chemistry.org |
| Prins Cyclization | Alkenyl aldehydes | HCl and chiral dual-hydrogen-bond donors | Highly enantioselective formation of the tetrahydropyran (B127337) ring. | organic-chemistry.org |
| Mitsunobu Cyclization | 2-(3-Hydroxyalkyl)phenols | DEAD, PPh₃ | Final ring-closing step after precursor assembly via Heck coupling. | organic-chemistry.org |
| Intramolecular Friedel-Crafts | O-allyl or homoallyl phenols | Acid catalysis | Classic method for forming the C4a-C4 bond. | nih.gov |
Transition Metal-Catalyzed Annulation Methods for Chroman Scaffolds
Transition metal catalysis provides efficient and atom-economical pathways to chroman scaffolds, often through C-H activation and annulation. ethernet.edu.et These methods construct the heterocyclic ring by combining two or more simpler components.
Gold(I) catalysts have been used in the one-pot synthesis of chromans from allylic alcohols and phenols. mcmaster.ca Nickel catalysis has been employed for the highly asymmetric stereoselective reductive cyclization of aryl-chained alkynones to produce chiral chromans containing quaternary carbon stereocenters. chemrxiv.org Rhodium-catalyzed asymmetric transfer hydrogenation of chromanones is another effective method for producing chiral chromanols, which are direct precursors to functionalized chromans. organic-chemistry.org The functionalization of C-H bonds is a cornerstone of modern synthesis, and its application to phenols provides a direct route to substituted intermediates required for chroman synthesis. nih.govscispace.comnih.gov
| Catalyst System | Reaction Type | Precursors | Key Features | Reference(s) |
| Gold(I) | One-pot cyclization | Phenols, Allylic alcohols | Convergent synthesis of the chroman ring. | mcmaster.ca |
| Nickel(0)/Chiral Ligand | Reductive cyclization | Aryl-chained alkynones | Enantio- and stereoselective synthesis of chromans with quaternary centers. | chemrxiv.org |
| Rhodium(III)/DABCO | Asymmetric transfer hydrogenation | (E)-3-Benzylidene-chromanones | Access to enantiomerically enriched cis-3-benzyl-chromanols. | organic-chemistry.org |
| Palladium(0) | Heck coupling / Cyclization | 2-Iodophenols, Allylic alcohols | Convergent three-step synthesis of 2-substituted chromans. | organic-chemistry.org |
Installation and Functionalization of the C-8 Hydroxymethyl Moiety
The introduction of a hydroxymethyl group at the C-8 position of the chroman ring requires precise regiocontrol. This can be accomplished either by functionalizing a pre-formed chroman ring or, more commonly, by employing a precursor in which the C-8 substituent, or a group that can be converted into it, is already in place before the heterocyclic ring is constructed.
Stereoselective Introduction of the Hydroxymethyl Group
Achieving stereocontrol during the introduction of the C-8 hydroxymethyl group is intrinsically linked to the stereoselective synthesis of the chroman ring itself, as the C-8 position is on the achiral aromatic ring. Stereoselectivity in chroman synthesis typically focuses on the chiral centers at C-2, C-3, or C-4 of the dihydropyran ring. nih.govchemrxiv.org
Therefore, a primary strategy for obtaining an enantiomerically pure 8-hydroxymethyl chroman derivative is to perform a highly stereoselective synthesis of the chroman core using a precursor that already bears the C-8 functional group. Organocatalytic domino reactions, for example, can generate cis-3,4-disubstituted chromanes with excellent diastereo- and enantioselectivity (up to 99% ee). nih.govnih.gov If the starting (E)-2-(2-nitrovinyl)phenol already contained a C-6 substituent (which becomes the C-8 substituent in the chroman), the resulting product would be stereochemically defined.
Alternatively, a functional group handle at the C-8 position, such as an aldehyde or ester, can be reduced to the hydroxymethyl group. For instance, the synthesis of 7,8-dihydroxy-5-hydroxymethyl-2-phenyl-chroman-4-one was achieved via the regioselective oxidation of a methyl group at the C-5 position (analogous to C-8 in standard chroman nomenclature) of a pre-formed chroman-4-one. researchgate.net If the chroman-4-one precursor were chiral, the final product would retain that stereochemical integrity.
Precursor-Based Synthetic Routes to the 8-Substituted Chroman System
The most reliable strategy for synthesizing 8-substituted chromans involves starting with a phenol (B47542) that is already functionalized at the ortho position. This ensures that the substituent is correctly placed from the outset, avoiding issues with regioselectivity on the electron-rich aromatic ring later in the synthesis.
A premier method for achieving this is Directed ortho-Metalation (DoM) . wikipedia.org In this approach, a directing metalation group (DMG), such as a protected hydroxyl or an amide, guides a strong base (typically an organolithium reagent) to deprotonate the aromatic ring exclusively at the adjacent ortho position. wikipedia.orgnih.govwku.edu This generates a powerful aryllithium nucleophile, which can then react with an electrophile like formaldehyde (B43269) or a synthetic equivalent to install the hydroxymethyl group or a precursor. researchgate.net The DMG can then be removed or modified to allow for the subsequent construction of the chroman ring. For example, the dimethylaminomethyl group can act as a directing group for ortho-lithiation, and this group can be subsequently manipulated or removed. wku.edu
Another powerful strategy is the regiospecific ortho-alkylation or allylation of phenols . While phenol alkylation can often lead to mixtures of ortho and para products, specific conditions have been developed for selective ortho functionalization. nih.govnih.govwku.edu Alumina has been shown to direct the ortho-allylation of phenols, providing a green and selective method to install the necessary side chain for subsequent cyclization into a chroman. mcmaster.ca
Finally, a straightforward approach is to begin with a commercially available or readily synthesized substituted phenol. For instance, the synthesis of chroman-8-amine (B169552) derivatives has been reported starting from 5-hydroxy-8-nitro-2H-chromene, where the nitro group at the 8-position serves as a versatile functional handle that can be reduced to an amine. nih.gov A hypothetical but direct route to 3,4-dihydro-2H-chromen-8-ylmethanol would involve the cyclization of a precursor such as 2-allyl-6-formylphenol, followed by the reduction of the formyl group.
| Precursor Strategy | Key Transformation | Reagents | Outcome | Reference(s) |
| Directed ortho-Metalation (DoM) | ortho-Lithiation and Electrophilic Trap | DMG-Phenol, n-BuLi, Electrophile (e.g., H₂CO) | Regiospecific introduction of a C-8 side chain precursor. | wikipedia.orgnih.govwku.eduresearchgate.net |
| Alumina-Directed Allylation | ortho-Selective C-Allylation | Phenol, Allyl Bromide, Alumina | Regioselective installation of an allyl group for subsequent cyclization. | mcmaster.ca |
| Functional Group Interconversion | Reduction of an existing C-8 group | 8-Nitrochroman, H₂NNH₂/Pd/C | Conversion of a versatile handle (e.g., -NO₂) to another functional group. | nih.gov |
| Oxidation of an Alkyl Group | Benzylic Oxidation | 8-Methylchroman derivative, CAN | Oxidation of a methyl group to a hydroxymethyl group. | researchgate.net |
Post-Cyclization Functionalization of the Aromatic Ring at C-8
Introducing functional groups onto the aromatic ring of a pre-formed chroman system, particularly at the C-8 position, represents a key strategy for elaborating the core structure. This late-stage functionalization allows for the diversification of chroman derivatives from a common intermediate.
One effective approach involves the functionalization of chroman-4-one intermediates. gu.se Synthetic modifications have been successfully performed at the 2-, 3-, 6-, and 8-positions of the chroman-4-one scaffold. gu.se For C-8 functionalization, an appropriate chroman-4-one can be subjected to electrophilic aromatic substitution reactions, such as nitration or halogenation, directed to the C-8 position. The resulting 8-substituted chroman-4-one can then undergo further transformations. For instance, a nitro group can be reduced to an amine, which can then be converted to a variety of other functionalities via diazotization reactions. A halogen at C-8 can serve as a handle for cross-coupling reactions to introduce carbon-based substituents. Subsequent reduction of the ketone at C-4 and any modifications to the newly introduced group would lead to the desired functionalized chromanol.
Another powerful technique for C-H functionalization is the use of hypervalent iodine reagents. A method for intramolecular arene C-H etherification has been reported that proceeds via an umpoled alcohol cyclization mediated by an I(III) N-HVI reagent. chemrxiv.org This process results in a cascade cyclization-iodonium salt formation, where the iodonium (B1229267) salt provides a versatile functional handle for further derivatization at the aromatic ring. chemrxiv.org Although demonstrated for the synthesis of various chromanes, this strategy offers a potential pathway for introducing functionality at C-8 that could be subsequently converted to a hydroxymethyl group.
Asymmetric Synthesis of Chiral this compound Derivatives
The synthesis of enantiomerically pure chiral chromanols is of paramount importance, as the biological activity of such compounds is often dependent on their absolute stereochemistry. Several strategies have been developed to achieve this, including the use of chiral auxiliaries, enantioselective catalysis, and the resolution of racemic mixtures.
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter has been set, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.comnumberanalytics.com This strategy relies on the auxiliary to create a chiral environment that biases the approach of reagents to one face of the molecule. numberanalytics.com
The effectiveness of a chiral auxiliary is influenced by its steric and electronic properties, as well as the reaction conditions. numberanalytics.com For instance, oxazolidinone auxiliaries, popularized by David A. Evans, have been used in asymmetric aldol (B89426) reactions to set multiple stereocenters during the synthesis of complex molecules. wikipedia.org In the context of chromanol synthesis, a chiral auxiliary could be attached to a precursor molecule to direct an asymmetric alkylation or an aldol reaction that establishes the chiral center at what will become C-2 of the chroman ring. numberanalytics.com Following the key stereochemistry-defining step, cyclization and removal of the auxiliary would furnish the chiral chromanol. Camphorsultam and pseudoephedrine are other examples of effective chiral auxiliaries used in asymmetric synthesis. wikipedia.org
Enantioselective catalysis offers a highly efficient and atom-economical approach to chiral molecules by using a catalytic amount of a chiral entity to generate a large quantity of an enantiomerically enriched product. snnu.edu.cn Several catalytic asymmetric methods have been successfully applied to the synthesis of the dihydrochromene (chroman) ring.
Organocatalysis: Chiral organocatalysts, such as derivatives of proline and cinchona alkaloids, have emerged as powerful tools for enantioselective chroman synthesis.
An organocatalytic domino Michael/hemiacetalization reaction between various aldehydes and ortho-nitrovinylphenols, catalyzed by diphenyl prolinol trimethylsilyl (B98337) ether, yields cis-3,4-disubstituted chromanols in high yields (81-98%) and excellent stereoselectivities (up to >99:1 dr, >99% ee). researchgate.net
Squaramide-based organocatalysts have been shown to efficiently promote the asymmetric Friedel–Crafts alkylation of α,β-unsaturated trifluoromethyl ketones with aromatic alcohols, affording 6-trifluoromethyl-substituted 7,8-dihydrochromen-6-ol derivatives with high yields and moderate enantiomeric excess. researchgate.net
Chiral imidazolidinones can be used to activate α,β-unsaturated ketones towards enantioselective Diels-Alder reactions, a strategy that can lead to the formation of chiral cyclohexenyl ketones, which are potential precursors for chroman synthesis. princeton.edu
Metal Catalysis: Transition metal complexes with chiral ligands are also widely used for the asymmetric synthesis of chromans.
Palladium-catalyzed asymmetric cyclization of hydroxy allylic carbonates has been used to synthesize optically active 2-vinylchroman, achieving enantioselectivity of up to 53% with N-methyl-N-2-(diphenylphosphino)benzyl-1-phenylethylamine (NMDPP) as the chiral phosphine (B1218219) ligand. researchgate.net
A catalytic enantioselective carbosulfenylation of alkenes has been developed to construct 3,4-disubstituted chromans with high yields and excellent enantioselectivities. nih.gov This method relies on the generation of enantioenriched thiiranium ions through the activation of a sulfenylating agent by a chiral Lewis base catalyst. nih.gov
The table below summarizes some catalytic systems used in the enantioselective synthesis of chroman derivatives.
| Catalyst Type | Reaction | Substrates | Product | Yield | Stereoselectivity | Reference |
| Organocatalyst (Diphenyl prolinol trimethylsilyl ether) | Michael/Hemiacetalization | Aldehydes, o-nitrovinylphenols | cis-3,4-Disubstituted chromanols | 81-98% | dr: 86:14 to >99:1, ee: 96 to >99% | researchgate.net |
| Metal Catalyst (Palladium with NMDPP ligand) | Intramolecular Cyclization | Hydroxy allylic carbonate | 2-Vinylchroman | - | up to 53% ee | researchgate.net |
| Organocatalyst (Squaramide) | Friedel-Crafts Alkylation | α,β-Unsaturated trifluoromethyl ketones, Aromatic alcohols | 6-Trifluoromethyl-substituted 7,8-dihydrochromen-6-ol | up to 94% | up to 74% ee | researchgate.net |
| Lewis Base Catalyst | Carbosulfenylation | Alkenes | 3,4-Disubstituted chromans | Moderate to High | Excellent | nih.gov |
This table presents a selection of findings and is not exhaustive.
Resolution is the process of separating a racemic mixture into its individual enantiomers. libretexts.org This is a crucial technique when an asymmetric synthesis is not feasible or provides insufficient enantiomeric purity.
Chemical Resolution via Diastereomer Formation: This classic method involves reacting the racemic mixture of a chromanol intermediate with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. libretexts.org Since diastereomers have different physical properties (e.g., solubility, melting point), they can be separated by standard laboratory techniques like crystallization or chromatography. libretexts.orgdalalinstitute.com
For a racemic chromanol (an alcohol), an enantiomerically pure chiral carboxylic acid can be used as a resolving agent to form diastereomeric esters. libretexts.org
Conversely, if the chroman intermediate is a carboxylic acid, a chiral amine (e.g., brucine, quinine) can be used to form diastereomeric salts. libretexts.orgchiralpedia.com After separation, the resolving agent is cleaved to yield the pure enantiomers of the chromanol intermediate. libretexts.org
Chromatographic Resolution: This technique utilizes a chiral environment to differentiate between enantiomers as they pass through a chromatography column. dalalinstitute.com
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for both analytical and preparative-scale separation of enantiomers. chiralpedia.com It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. chiralpedia.comnih.gov
Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC): These are also powerful techniques for chiral separations, often using columns with chiral stationary phases. chiralpedia.com SFC is noted for being a cost-effective method for large-scale separations. chiralpedia.com
Kinetic Resolution: This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the unreacted substrate enriched in the other enantiomer. For example, an enantioselective aminolytic kinetic resolution of an epoxide was used to produce a chromanol-4-ol with 87% enantiomeric excess and a 79% yield. researchgate.net
Synthesis of Modified this compound Derivatives
The primary hydroxyl group of this compound is a versatile functional handle that can be readily converted into a wide array of derivatives, most commonly ethers and esters. These modifications are often performed to alter the molecule's physicochemical properties.
Ether Formation: The synthesis of ether derivatives from the hydroxymethyl group can be achieved through several standard methods. The Williamson ether synthesis is a common approach, involving the deprotonation of the alcohol with a base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. orgoreview.com For substrates sensitive to strong bases, milder conditions using silver oxide with an alkyl halide can be employed. orgoreview.com Another route is the reductive coupling of the alcohol with a carbonyl compound under a hydrogen atmosphere. arkat-usa.org
Introduction of Halogen, Alkyl, and Other Substituents on the Chroman System
The introduction of various substituents onto the chroman ring system is a key strategy for modulating the physicochemical and biological properties of the parent molecule. Halogens and alkyl groups are commonly introduced to influence factors such as lipophilicity, metabolic stability, and receptor binding affinity.
Halogenation: The incorporation of halogen atoms (F, Cl, Br, I) onto the aromatic ring of the chroman system can be achieved through several synthetic methods. Electrophilic aromatic substitution is a common approach. For instance, bromination of activated chroman-4-one scaffolds can be performed to introduce bromine atoms at specific positions. gu.segu.se A study on SIRT2 inhibitors reported the synthesis of 6,8-dibromo-2-pentylchroman-4-one, demonstrating the feasibility of di-halogenation on the benzene (B151609) portion of the chroman ring. nih.gov Photocatalytic radical annulation reactions have also proven effective for synthesizing chroman derivatives bearing fluoride, chloride, bromide, and iodide substituents, offering a pathway for further functionalization. rsc.org
Alkylation and Other Substitutions: Alkyl groups, as well as other functionalities like acyl and trifluoromethyl groups, can be introduced using various modern synthetic protocols. Friedel-Crafts alkylation and acylation are classic methods, while more recent developments include photocatalytic approaches. For example, a visible-light-driven, metal-free photoredox-neutral alkene acylarylation has been developed to synthesize 3-(arylmethyl)chroman-4-ones. frontiersin.org Furthermore, organo-photoredox catalysis allows for the installation of electron-withdrawing groups such as MeCO, OCF₃, and CF₃ onto the chroman framework. rsc.org Synthetic modifications at the 2-, 3-, 6-, and 8-positions of chroman-4-ones have been widely explored to generate diverse derivatives. gu.segu.se
| Substitution Type | Reaction | Reagents/Catalyst | Position(s) on Chroman Ring | Example Product Class | Reference |
|---|---|---|---|---|---|
| Halogenation | Electrophilic Bromination | N-Bromosuccinimide (NBS) or Br₂ | 6, 8 | 6,8-Dibromochroman-4-ones | nih.gov |
| Halogenation | Radical Annulation | N-Hydroxyphthalimide esters with halogenated precursors / Photocatalyst | Various Aromatic Positions | Halogenated Chromans | rsc.org |
| Alkylation | C3-Alkylation | Secondary benzyl (B1604629) alcohols / SO₄²⁻/SnO₂ catalyst | 3 | 3-Benzyl-4-hydroxycoumarins | scirp.org |
| Acylation | Alkene Acylarylation | Cyanoarenes, P(p-tol)₃ / Visible Light (Photocatalyst) | 3 | 3-(Arylmethyl)chroman-4-ones | frontiersin.org |
| Other | Radical Annulation | N-Hydroxyphthalimide esters with EWG precursors / Photocatalyst | Various Aromatic Positions | CF₃- or Acyl-substituted Chromans | rsc.org |
Synthesis of Bioisosteric Replacements on the Chroman Scaffold
Bioisosterism, the strategy of replacing a functional group within a lead compound with another group of similar physical or chemical properties, is a cornerstone of rational drug design. ajptr.comnih.gov This approach is used to enhance potency, improve pharmacokinetic profiles, and reduce toxicity. ajptr.comipinnovative.com In the context of the chroman scaffold, bioisosteric replacement can be applied to appended functional groups or the heterocyclic ring itself to create novel analogs.
A common strategy involves replacing labile or metabolically susceptible groups, such as amides or esters, with more stable heterocyclic rings that mimic their steric and electronic properties. nih.gov For example, five-membered heterocycles like 1,3,4-oxadiazoles, and triazoles are well-established bioisosteres for the amide bond. derpharmachemica.com A synthetic route to N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(5-phenylsubstituted-1,3,4-oxadiazol-2-ylthio)acetamide derivatives demonstrates how a heterocyclic bioisostere can be integrated with a coumarin (B35378) (2H-chromen-2-one) core, a close structural relative of the chroman system. derpharmachemica.com This involves the reaction of a 2-chloro-N-(chromenyl)acetamide intermediate with a 1,3,4-oxadiazole-2-thiol. derpharmachemica.com Similar strategies could be envisioned for derivatives of this compound, where the methanol (B129727) group is first converted to a carboxylic acid and then an amide, which is subsequently replaced by a bioisosteric heterocycle.
The principle of bioisosterism is versatile; for example, a sulfonamide group can serve as a non-classical bioisostere for a phenol, or a tetrazole ring can replace a carboxylic acid. The selection of an appropriate bioisostere depends on maintaining the key interactions with the biological target while altering other properties in a desirable way. ufrj.br
| Original Functional Group | Bioisosteric Replacement | Rationale for Replacement | Reference |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Tetrazole, Acylsulfonamide | Improve metabolic stability, cell permeability, and pKa. | ipinnovative.com |
| Amide (-CONH-) | 1,3,4-Oxadiazole, 1,2,4-Triazole, Thioamide | Increase metabolic stability, alter H-bonding capacity. | nih.govderpharmachemica.com |
| Ester (-COO-) | 1,3,4-Oxadiazole, Amide | Improve hydrolytic stability. | nih.gov |
| Phenyl Ring | Pyridine, Thiophene, Carborane | Modulate electronics, solubility, and target interactions. | ucl.ac.uk |
| Ketone (-CO-) | Sulfone (-SO₂-), Oxetane | Alter polarity and metabolic profile. | ipinnovative.com |
| Hydroxyl (-OH) | Sulfonamide (-SO₂NH₂), Amine (-NH₂) | Modify pKa and hydrogen bonding potential. | ufrj.br |
Analytical Characterization Techniques for Synthetic Validation and Structural Elucidation
The unambiguous confirmation of the chemical structure of newly synthesized compounds like this compound and its analogs is essential. A combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), is employed for this purpose. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are critical for structural elucidation. researchgate.net
¹H NMR: The proton NMR spectrum reveals the chemical environment of each proton. For a compound like this compound, distinct signals would be expected for the aromatic protons, the benzylic protons of the methanol group (-CH₂OH), and the aliphatic protons on the dihydropyran ring (at C2, C3, and C4). The position (chemical shift, δ), multiplicity (splitting pattern), and integration of these signals confirm the connectivity of the structure. For example, the introduction of a substituent on the aromatic ring would cause predictable shifts in the signals of the remaining aromatic protons. mdpi.comconicet.gov.ar
| Position | Exemplary ¹H Chemical Shift (δ, ppm) | Exemplary ¹³C Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| Aromatic (C5-C7) | 6.5 - 7.5 | 115 - 160 | Shifts and splitting patterns are highly dependent on substitution. mdpi.comconicet.gov.ar |
| -CH₂- (C2) | ~4.2 | ~65 | Typically a triplet, adjacent to C3 methylene (B1212753) group. |
| -CH₂- (C3) | ~1.9 | ~22 | Multiplet, coupled to protons at C2 and C4. |
| -CH₂- (C4) | ~2.8 | ~25 | Typically a triplet, adjacent to C3 methylene group. |
| -CH₂OH (on C8) | ~4.6 | ~60 | Benzylic protons, typically a singlet or doublet depending on coupling to OH. |
| -OH (on C8) | Variable | N/A | Broad singlet, position is solvent and concentration dependent. |
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of a compound and crucial information about its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. nih.gov
The fragmentation of chroman derivatives under electron ionization (EI) is well-studied and often proceeds through characteristic pathways. nih.gov
Retro-Diels-Alder (RDA) Reaction: A key fragmentation pathway for the chroman ring involves an RDA reaction, leading to the loss of a neutral alkene fragment from the dihydropyran ring. For a 2,2-dimethylchroman, this results in the loss of isobutylene (B52900) (56 Da). nih.gov
Benzylic Cleavage: The bond benzylic to the aromatic ring is prone to cleavage. In chromans, this can involve the loss of a substituent at the C2 position. For example, loss of a methyl group (15 Da) from 2,2-dimethylchromans is a prominent fragmentation pathway. nih.govscispace.com
Loss of Substituents: Substituents on the aromatic ring or side chains can be lost as radicals or neutral molecules, giving rise to characteristic fragment ions that help to identify their presence and location. For this compound, loss of the hydroxymethyl radical (·CH₂OH, 31 Da) or water (H₂O, 18 Da) from the molecular ion would be expected fragmentation pathways.
| Fragmentation Pathway | Description | Typical Neutral Loss (Da) | Reference |
|---|---|---|---|
| Benzylic Cleavage | Loss of a substituent from the C2 position (e.g., a methyl group). | 15 (for -CH₃) | nih.govscispace.com |
| Retro-Diels-Alder (RDA) | Cleavage of the dihydropyran ring, ejecting an alkene. | 56 (for 2,2-dimethylchroman) | nih.gov |
| Side Chain Cleavage | Loss of a side chain from the aromatic ring (e.g., loss of a propyl group). | 43 (for a butyryl chain) | nih.gov |
| Loss of CO | Common fragmentation for chromone (B188151) and coumarin structures. | 28 | nih.govbenthamopen.com |
Structure Activity Relationship Sar Elucidation and in Vitro Biological Profiling of 3,4 Dihydro 2h Chromen 8 Ylmethanol Derivatives
Methodological Frameworks for Systematic SAR Studies of Chroman Scaffolds
The systematic elucidation of Structure-Activity Relationships (SAR) for chroman scaffolds is a multifaceted process that integrates synthetic chemistry, biological evaluation, and computational modeling. The primary goal is to understand how specific structural modifications to the chroman core influence its interaction with biological targets, thereby guiding the design of more potent and selective compounds.
A common starting point involves the synthesis of a chemical library of chroman derivatives. This is often achieved through multi-component reactions or by introducing a variety of substituents at different positions on the chroman ring. For instance, strategies may focus on modifying substituents at the C2, C3, C4, C5, and C7 positions to explore the impact of steric, electronic, and hydrophobic properties on activity. The regiochemistry of these substitutions is crucial, as the placement of a functional group can dramatically alter biological effect; for example, only the C-8 position of 5,7-dihydroxy-2-(4-hydroxyphenyl) chroman-4-one reacted in one study, suggesting that steric factors can heavily influence the outcome of a reaction.
Once synthesized, the structures of these new derivatives are rigorously confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Infrared (IR) spectroscopy, and mass spectrometry. For complex structures, advanced 2D-NMR techniques like COSY, HSQC, and HMBC are employed to unambiguously establish the chemical architecture.
With confirmed structures, the compounds undergo in vitro biological screening against specific targets. The data from these assays, typically in the form of IC₅₀ values or percent inhibition, form the basis of the SAR analysis. This analysis aims to identify pharmacophoric elements—the key structural features required for biological activity. For example, SAR analysis of 4-chromanone (B43037) derivatives revealed that a hydrophobic substituent at the C2 position and hydroxy groups at the C5 and C7 positions enhanced antibacterial activity.
Computational tools are increasingly vital in this process. Molecular docking studies are used to predict how a derivative might bind to the active site of a target enzyme, helping to rationalize observed activities. These models can reveal key interactions, such as hydrogen bonds or π-π stacking, that stabilize the ligand-protein complex. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models are developed to quantitatively correlate the molecular properties of the compounds with their biological activities, providing predictive power for designing future derivatives. This integrated approach of synthesis, biological testing, and computational analysis provides a robust framework for the systematic exploration of the chroman scaffold.
**3.2. Investigation of In Vitro Biological Activities of 3,4-Dihydro-2H-Chromen-8-ylmethanol Analogs
Derivatives of the chroman and related scaffolds have been extensively investigated as inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes critical in the metabolism of neurotransmitters. Studies consistently show that many chromone (B188151) and coumarin (B35378) (2H-chromen-2-one) derivatives are potent and often selective inhibitors of MAO-B, a target for the treatment of neurodegenerative diseases.
Structure-activity relationship studies reveal that substitution patterns on the chroman ring are critical for both potency and selectivity. For 2H-chromen-2-one derivatives, the presence of a benzyloxy substituent at the C7 position is favorable for MAO-B inhibition. In one study, a series of 3-(E)-styryl-2H-chromene derivatives were synthesized, with several compounds showing strong and selective inhibitory activity towards MAO-B. Compound 3 in that series, featuring a fluorine atom at the R³ position of the styryl group, was
Investigation of In Vitro Biological Activities of this compound Analogs
Receptor Ligand Interactions and Signaling Pathway Modulation
The biological activities of 3,4-dihydro-2H-chromene derivatives are often rooted in their ability to interact with specific biological receptors and modulate key signaling pathways. The structural framework of these compounds allows for various modifications, leading to derivatives that can selectively bind to different receptors. For instance, adenosine (B11128) receptors (ARs), a family of G protein-coupled receptors (GPCRs), have been a significant target for drug development. unifi.it The development of selective ligands for AR subtypes (A1, A2A, A2B, and A3) is a crucial area of research, as these receptors are involved in a wide array of physiological and pathological processes, including immune function, inflammation, and neurodegenerative disorders. unifi.it Studies involving in silico docking and radioligand replacement assays on adenosine derivatives have shown that specific modifications can determine the affinity and selectivity for A2A and A3 receptors. mdpi.com The substitution patterns on the core scaffold are fundamental for these protein-ligand interactions. mdpi.com
Furthermore, chromone derivatives have been implicated in the modulation of critical signaling pathways involved in cell growth and survival, such as the PI3K/Akt/mTOR pathway. nih.govfrontiersin.org This pathway is frequently activated in various human cancers, making it a prime target for anticancer drug development. frontiersin.org Certain vanillin (B372448) derivatives, for example, have been shown to influence DNA-dependent protein kinase (DNA-PK) activity, a key player in the DNA damage response that is linked to the PI3K/Akt/mTOR pathway. nih.gov The interaction of chromene-based compounds with such pathways can lead to the inhibition of cancer cell proliferation and the induction of apoptosis. nih.gov For example, a natural prenyl flavonoid, Icaritin, exerts its anti-hepatocellular carcinoma activity by limiting the activity of Sphingosine Kinase 1 (SphK1), which in turn leads to the production of pro-apoptotic ceramide and triggers the JNK1 signaling pathway. nih.gov
Antimicrobial Activity Studies (Antibacterial, Antifungal, Antiviral)
Derivatives of the chromene scaffold have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising candidates for the development of new therapeutic agents to combat infectious diseases. clockss.orgresearchgate.netwjpsronline.com
Evaluation against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Bacillus subtilis)
A variety of chromene derivatives have been evaluated for their efficacy against Gram-positive bacteria. Schiff bases derived from 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde showed significant inhibitory activity against Methicillin-Resistant Staphylococcus aureus (MRSA) and other S. aureus strains. nih.gov For example, one such derivative (1a) exhibited a minimum inhibitory concentration (MIC) of 150 μg/mL against an MRSA isolate. nih.gov Similarly, other studies have reported that newly synthesized coumarin derivatives possess antibacterial activity against Staphylococcus aureus. researchgate.net In some cases, the introduction of specific functional groups, such as a 2-hydroxy-5-bromo phenyl group, enhanced the antimicrobial activity against all tested bacteria, including S. aureus and Bacillus subtilis. turkjps.org Thiourea derivatives have also shown potent activity against a range of Gram-positive bacteria, including MRSA, with MIC values as low as 2–16 µg/mL. mdpi.com
| Compound/Derivative Class | Bacterial Strain | Activity (MIC/Zone of Inhibition) | Reference(s) |
| Chromone Sulfonamide Schiff Base (1a) | S. aureus ATCC 29213 | 17.7 mm zone of inhibition | nih.gov |
| Chromone Sulfonamide Schiff Base (1a) | MRSA PH217 | MIC: 150 µg/mL | nih.gov |
| Chromone Sulfonamide Schiff Base (1b) | S. aureus ATCC 29213 | MIC: 150 µg/mL | nih.gov |
| Pyrazoline Derivative (Compound 22) | B. subtilis ATCC 6633 | MIC: 64 µg/mL | turkjps.org |
| Pyrazoline Derivative (Compound 24) | S. aureus ATCC 29213 | MIC: 64 µg/mL | turkjps.org |
| Thiourea Derivative (TD4) | S. aureus (including MRSA) | MIC: 2–16 µg/mL | mdpi.com |
Evaluation against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Salmonella typhi)
The antibacterial spectrum of chromene derivatives extends to Gram-negative bacteria. Studies on 3,4-dihydropyrano[c]chromene derivatives revealed good activity against Escherichia spp. ijmm.ir Chromone sulfonamide Schiff bases were also tested against E. coli and Salmonella enterica serovar Typhi, showing significant zones of growth inhibition. nih.gov One derivative, 1a, demonstrated an MIC of 128 μg/mL against a multidrug-resistant (MDR) isolate of E. coli and a 15.8 mm zone of inhibition against an MDR Salmonella Typhi isolate. nih.gov Another derivative, 1b, had an MIC of 150 μg/mL against S. Typhi MTCC 734. nih.gov Further research has confirmed that various coumarin derivatives are active against E. coli. clockss.orgwjpsronline.comresearchgate.net The lypophilic character of some dihydropyrimidine (B8664642) derivatives is thought to contribute to their inhibitory activity against Gram-negative microorganisms like E. coli. nih.gov
| Compound/Derivative Class | Bacterial Strain | Activity (MIC/Zone of Inhibition) | Reference(s) |
| Chromone Sulfonamide Schiff Base (1a) | E. coli ATCC 25922 | 15.0 mm zone of inhibition | nih.gov |
| Chromone Sulfonamide Schiff Base (1a) | E. coli MDR-isolate | MIC: 128 µg/mL | nih.gov |
| Chromone Sulfonamide Schiff Base (1a) | S. Typhi MTCC 734 | 11.3 mm zone of inhibition | nih.gov |
| Chromone Sulfonamide Schiff Base (1b) | S. Typhi MTCC 734 | MIC: 150 µg/mL | nih.gov |
| Dihydropyrano[c]chromene (4b, 4e) | Escherichia spp. | Good activity reported | ijmm.ir |
| 3,4-Dihydropyrimidine-2(1H)-one | E. coli | MIC: 32, 64 μg/ml | nih.gov |
Antifungal Efficacy (e.g., against Aspergillus niger, Candida albicans)
The antifungal potential of chromene-based compounds has been extensively investigated. A series of 2H-chromen-2-one derivatives containing a 1,2,3-triazole moiety exhibited excellent activity against several fungal strains, including Aspergillus niger and Candida albicans. nih.gov Some of these compounds showed activity superior to the reference drug miconazole (B906) against Aspergillus fumigatus. nih.gov Similarly, metal complexes of coumarin derivatives were found to be more potent antifungal agents than the uncomplexed compounds against a panel of fungi including C. albicans and Aspergillus flavus. researchgate.net Other studies have also reported the effectiveness of various coumarin and triazole derivatives against A. niger and C. albicans. researchgate.netbeilstein-journals.orgmdpi.comresearchgate.net For instance, certain 1-(1H-indol-3-yl) derivatives displayed fungicidal activity against both C. albicans and A. niger at concentrations between 0.250 and 1 mg/mL. mdpi.com
| Compound/Derivative Class | Fungal Strain | Activity | Reference(s) |
| 2H-Chromen-2-one-triazole hybrid | Aspergillus niger | Excellent activity reported | nih.gov |
| 2H-Chromen-2-one-triazole hybrid | Candida albicans | Excellent activity reported | nih.gov |
| 1-(1H-indol-3-yl) derivative (3c) | Aspergillus niger | Inhibited tyrosinase up to ~28% at 0.250 mg/mL | mdpi.com |
| 1-(1H-indol-3-yl) derivative (3b, 3c, 3e) | Candida albicans | Fungicidal at 0.250 - 1 mg/mL | mdpi.com |
| Quinoxaline derivative | Candida albicans | Variable efficacy | plos.org |
| Quinoxaline derivative | Aspergillus niger | Variable efficacy | plos.org |
Antiviral Properties (e.g., Anti-HIV, Polio virus)
Coumarin and its derivatives are recognized for a wide range of pharmacological activities, including antiviral properties against pathogens like the Human Immunodeficiency Virus (HIV) and Poliovirus. clockss.orgresearchgate.net Certain flavonoid compounds have demonstrated in vitro antiviral activity against several picornaviruses, including type 2 polioviruses, by interfering with the virus uncoating process. plos.org Specifically, isoflavene derivatives have been tested against highly diverged, neurovirulent vaccine-derived type 2 Poliovirus isolates. plos.org Other studies have focused on the mechanism of action of antipoliovirus compounds, showing that they can inhibit early processes of viral replication without affecting virus adsorption or internalization. nih.gov In the context of HIV, various plant-derived compounds and synthetic derivatives have been screened for their potential to inhibit the virus. frontiersin.orgdovepress.com Synthetic di-halogenated compounds derived from L-Tyrosine, for example, have shown significant inhibitory activity against both R5 and X4 strains of HIV-1, potentially by interacting with reverse transcriptase, viral protease, or the envelope protein gp120. nih.gov
Antiproliferative and Cytotoxic Activity in Cancer Cell Lines
The chromene scaffold is a key structural motif in a variety of compounds exhibiting antiproliferative and cytotoxic effects against numerous cancer cell lines. clockss.orgresearchgate.net Research has shown that derivatives of this class can induce apoptosis and cause cell cycle arrest in cancer cells. nih.gov
For instance, Xanthohumol (XN), a prenylated flavonoid, and its non-estrogenic derivatives, dihydroxanthohumol (DXN) and tetrahydroxanthohumol (B13411204) (TXN), have shown potent anti-proliferative activity in colon (HCT116, HT29) and hepatocellular (HepG2, Huh7) carcinoma cell lines. nih.gov The derivatives DXN and TXN, in particular, showed improved activity over the parent compound. nih.gov Similarly, a study on 6-Chloro-3,4-dihydro-4-oxo-2H-chromen-3-yl methylene-2-cyano-3-phenyl acryloyl hydrazide derivatives found that several compounds exhibited potent antiproliferative activity against MCF-7 (breast), PC-3 (prostate), HT-29 (colon), and SKVO3 (ovarian) cancer cell lines, with IC50 values comparable to standard drugs like doxorubicin (B1662922) and 5-Fluorouracil. tjnpr.org
Other studies on chromone-based scaffolds, such as chromane-2,4-dione derivatives, have demonstrated cytotoxicity against HL-60 (leukemia), MOLT-4 (leukemia), and MCF-7 (breast) cancer cells. researchgate.net Benzochromenopyrimidine derivatives have also been synthesized and screened for their activity against human colorectal cancer cell lines LoVo and HCT-116, with some compounds showing potent balanced inhibitory effects. mdpi.com
| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference(s) |
| Dihydroxanthohumol (DXN) | HCT116 (Colon) | Improved vs. Xanthohumol | nih.gov |
| Dihydroxanthohumol (DXN) | HT29 (Colon) | Improved vs. Xanthohumol | nih.gov |
| Tetrahydroxanthohumol (TXN) | HepG2 (Hepatocellular) | Improved vs. Xanthohumol | nih.gov |
| Tetrahydroxanthohumol (TXN) | Huh7 (Hepatocellular) | Improved vs. Xanthohumol | nih.gov |
| Acryloyl hydrazide derivative (3b) | MCF-7 (Breast) | 15.28 µM | tjnpr.org |
| Acryloyl hydrazide derivative (3b) | PC-3 (Prostate) | 13.28 µM | tjnpr.org |
| Acryloyl hydrazide derivative (3b) | HT-29 (Colon) | 10.25 µM | tjnpr.org |
| Acryloyl hydrazide derivative (3b) | SKVO3 (Ovarian) | 13.12 µM | tjnpr.org |
| Acryloyl hydrazide derivative (3c) | MCF-7 (Breast) | 16.33 µM | tjnpr.org |
| Acryloyl hydrazide derivative (3c) | PC-3 (Prostate) | 14.16 µM | tjnpr.org |
| Acryloyl hydrazide derivative (3c) | HT-29 (Colon) | 12.22 µM | tjnpr.org |
| Acryloyl hydrazide derivative (3c) | SKVO3 (Ovarian) | 14.75 µM | tjnpr.org |
| Chromane-2,4-dione derivative (13) | MOLT-4 (Leukemia) | 24.4 ± 2.6 μM | researchgate.net |
| Chromane-2,4-dione derivative (13) | HL-60 (Leukemia) | 42.0 ± 2.7 μM | researchgate.net |
Mechanisms of Action in Cellular Apoptosis Induction
The induction of apoptosis, or programmed cell death, is a critical mechanism through which anticancer agents eliminate malignant cells. Derivatives of the chromene scaffold have been shown to trigger this process through various cellular pathways. Apoptosis is broadly governed by two main signaling cascades: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. mdpi.com
The extrinsic pathway is initiated by the binding of death ligands, such as Fas ligand, to death receptors on the cell surface, leading to the recruitment of adaptor proteins and the activation of initiator caspase-8. mdpi.comnih.gov The intrinsic pathway is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria in response to cellular stress. nih.govnih.gov This, in turn, activates initiator caspase-9. nih.gov Both pathways converge on the activation of executioner caspases, such as caspase-3, which dismantle the cell by cleaving key cellular proteins. mdpi.comnih.gov
Research on various coumarin and chromene derivatives has demonstrated their ability to engage these apoptotic mechanisms. For instance, certain coumarin derivatives have been found to induce apoptosis in colon cancer cells, a process marked by the cleavage of PARP (Poly (ADP-ribose) polymerase) and the activation of caspase-3. nih.gov Similarly, studies on 2-amino-4H-chromene-3-carbonitrile derivatives confirmed their capacity to induce apoptosis in human breast cancer cells. researchgate.net The anticancer activity of many natural and synthetic coumarins is attributed to their ability to induce caspase-9-mediated apoptosis. jocpr.com The process often involves an increase in intracellular reactive oxygen species (ROS), loss of mitochondrial membrane potential, upregulation of the pro-apoptotic protein Bax, and downregulation of the anti-apoptotic protein Bcl-2. nih.gov
Cell Cycle Arrest Mechanisms in Cancer Cells
In addition to inducing apoptosis, many chromene derivatives exert their anticancer effects by halting the cell cycle, a tightly regulated process that governs cell proliferation. Uncontrolled cell division is a hallmark of cancer, making the cell cycle a key target for therapeutic intervention. nih.gov By arresting cells at specific checkpoints (e.g., G1, S, or G2/M), these compounds can prevent DNA replication and cell division, ultimately leading to cell death. nih.gov
The 4H-chromene scaffold, in particular, has been identified as a potent agent for inducing cell cycle arrest. mdpi.com Depending on their specific structure, coumarin derivatives can arrest the cell cycle at different phases. Some have been shown to cause a halt in the S phase, which is indicative of inhibiting DNA synthesis. jocpr.com Others cause cell cycle arrest at the G2/M phase. jocpr.com For example, a series of fused benzo[h]chromeno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their effect on the cell cycle in the human breast cancer cell line MCF-7. mdpi.com These studies help to elucidate the structure-activity relationships that determine the specific phase of cell cycle arrest.
Inhibition of Cell Growth
Derivatives of 3,4-dihydro-2H-chromene have demonstrated significant potential in directly inhibiting the proliferation and growth of various cancer cells. This anti-proliferative activity is a cornerstone of their therapeutic potential.
For instance, newly synthesized chromene compounds were found to specifically inhibit the proliferation of triple-negative breast cancer (TNBC) cells, with minimal impact on hormone-responsive cells. mdpi.com Further studies focused on modifying the chroman moiety of a known NF-κB inhibitor led to the development of N-aryl-3,4-dihydro-2H-benzo[h]chromene-2-carboxamide derivatives. Several of these new compounds exhibited more potent anti-proliferative activity on NCI-H23 lung cancer cell lines than the parent lead compound. nih.gov
The mechanism for this growth inhibition can involve targeting specific signaling pathways crucial for tumor survival. One such pathway is the hypoxia-inducible factor (HIF) pathway, which helps tumor cells adapt to low-oxygen environments and promotes angiogenesis and metastasis. nih.gov Benzopyran analogues have been designed as small molecules that inhibit the HIF-1 signaling pathway, thereby interfering with tumor growth and adaptation. nih.gov
The efficacy of these compounds has been quantified in various cancer cell lines. In a comprehensive screening, fused benzo[h]chromeno[2,3-d]pyrimidine derivatives were tested for their growth inhibition properties.
| Compound | Target Cell Line | Result (% Growth) | Reference |
|---|---|---|---|
| 4-Chloro-2-methyl-5-phenyl-5H-benzo[h]chromeno[2,3-d]pyrimidine (3c) | NCI-H522 (Lung Cancer) | -7.35 (Total cell death) | mdpi.com |
| 4-Chloro-2-methyl-5-phenyl-5H-benzo[h]chromeno[2,3-d]pyrimidine (3c) | MDA-MB-435 (Melanoma) | -22.20 (Total cell death) | mdpi.com |
| 4-Chloro-5-(4-methoxyphenyl)-2-methyl-5H-benzo[h]chromeno[2,3-d]pyrimidine (3d) | MDA-MB-435 (Melanoma) | -13.44 (Total cell death) | mdpi.com |
| 4-Chloro-5-(4-methoxyphenyl)-2-methyl-5H-benzo[h]chromeno[2,3-d]pyrimidine (3d) | MDA-MB-468 (Breast Cancer) | -2.12 (Total cell death) | mdpi.com |
| 2-methyl-5-phenyl-N-(m-tolyl)-5H-benzo[h]chromeno[2,3-d]pyrimidin-4-amine (4c) | MDA-MB-435 (Melanoma) | Total cell death | mdpi.com |
Anti-Inflammatory Potential
The chromene scaffold is a key structural motif in a variety of compounds that exhibit significant anti-inflammatory properties. Chronic inflammation is implicated in numerous diseases, making the development of effective anti-inflammatory agents a major focus of medicinal chemistry.
Modulation of Inflammatory Mediators and Pathways
Derivatives of 3,4-dihydro-2H-chromene exert their anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of inflammatory mediators. A critical pathway in inflammation is the one regulated by Nuclear Factor-κB (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival. nih.gov A novel class of N-aryl-3,4-dihydro-2H-benzo[h]chromene-2-carboxamide derivatives has been identified as potent inhibitors of the translocation step of NF-κB. nih.gov
The anti-inflammatory activity of related compounds, such as chalcones, involves the inhibition of various therapeutic targets including Cyclooxygenase (COX), Lipooxygenase (LOX), interleukins, and Nitric Oxide Synthase (NOS). nih.gov Specifically, 2'-hydroxy-chalcones are noted for their anti-inflammatory properties, which are linked to their ability to inhibit lipoxygenase enzymes. mdpi.com These enzymes are involved in the production of leukotrienes, which are potent inflammatory mediators. mdpi.com
Furthermore, some derivatives have been shown to block the assembly and activation of the NLRP3 inflammasome, a multiprotein complex that triggers the release of pro-inflammatory cytokines. nih.gov This is achieved by down-regulating the expression of NLPR3 and apoptosis-associated speck-like protein containing a CARD (ASC), as well as inhibiting the production of reactive oxygen species (ROS) and other inflammatory mediators. nih.gov
Antioxidant Activity
Many chromene derivatives possess notable antioxidant properties, which contribute to their potential therapeutic benefits. Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals—unstable molecules that the body produces as a reaction to environmental and other pressures.
Radical Scavenging Assays
The antioxidant capacity of this compound derivatives is commonly evaluated using radical scavenging assays. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a standard, rapid, and widely used method for this purpose. mdpi.com In this test, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH free radical is measured by a decrease in absorbance, which is observed as a color change from purple to yellow. mdpi.com A lower IC50 value (the concentration required to scavenge 50% of the DPPH radicals) indicates greater antioxidant activity. nih.gov
Several studies have demonstrated the potent radical scavenging activity of various chromene and coumarin derivatives:
A series of (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one derivatives were found to be highly active in scavenging the DPPH radical. eco-vector.com
Novel 3,4-dihydroxyphenyl-thiazole-coumarin hybrid compounds showed significant antioxidant activity, in many cases superior to standard references like ascorbic acid and Trolox, in both DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.gov
In a study of 4-hydroxy-chromene-2-one derivatives, several compounds, particularly those labeled 2b, 6b, 2c, and 4c, were identified as having the highest radical scavenging activity. nih.gov The 4-hydroxyl group on the coumarin ring is considered crucial for this activity, as it can readily release a hydrogen atom to neutralize free radicals. nih.gov
Newly synthesized 4-(4-acetyl-5-substituted-4,5-dihydro-1,3,4-oxodiazol-2-yl)methoxy)-2H-chromen-2-ones also demonstrated antioxidant properties, with some derivatives showing higher activity than Trolox in both DPPH and ABTS assays. bohrium.com
| Compound Class | Assay | Key Finding | Reference |
|---|---|---|---|
| (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one derivatives | DPPH | Compounds showed high activity in relation to the DPPH radical. | eco-vector.com |
| 3,4-dihydroxyphenyl-thiazole-coumarin hybrids | DPPH, ABTS | Showed important antioxidant activity, often superior to ascorbic acid and Trolox. | nih.gov |
| 4-hydroxy-chromene-2-one derivatives | DPPH | Compounds 2b, 6b, 2c, and 4c were the most active scavengers. | nih.gov |
| 4-(4-acetyl-5-substituted-4,5-dihydro-1,3,4-oxodiazol-2-yl)methoxy)-2H-chromen-2-ones | DPPH, ABTS | Compounds 5a-d showed higher activity than the reference Trolox. | bohrium.com |
Protection Against Oxidative Stress in Cellular Models
The therapeutic potential of novel compounds is often evaluated by their ability to protect cells from oxidative stress, a pathological process implicated in a range of diseases. Cellular models provide a crucial platform for this assessment, allowing researchers to study the cytoprotective effects of substances like this compound derivatives under controlled conditions. In these models, cells are typically exposed to an oxidative stress-inducing agent, and the compound's ability to mitigate the resulting damage is quantified.
Commonly used methods to induce oxidative stress in vitro include the application of agents like hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (tBHP), or substances that deplete endogenous antioxidants like glutathione. nih.gov The resulting cellular damage, which can manifest as lipid peroxidation, DNA fragmentation, and ultimately cell death, is monitored through various assays. nih.govfrontiersin.org
Research into chromene derivatives, the structural class to which this compound belongs, has demonstrated significant antioxidant potential in cellular and non-cellular assays. For instance, studies on dihydroxy-4-methylcoumarin (a type of chromene) derivatives revealed their capacity to scavenge superoxide (B77818) radicals (O₂•-). nih.gov The antioxidative efficacy was found to be highly dependent on the substitution pattern, specifically the position of hydroxyl groups on the chromene ring. nih.gov Structure-activity relationship (SAR) studies indicated that the presence of hydroxyl groups at the 7th and 8th positions significantly enhances antioxidative efficacy. nih.gov
The table below summarizes the in vitro antioxidant activity of several dihydroxy-4-methylcoumarin derivatives, showcasing the impact of substituent placement on their ability to scavenge superoxide radicals, measured by their half-maximal inhibitory concentration (IC₅₀).
| Compound | IC₅₀ for Superoxide Scavenging (µM) |
| 7,8-dihydroxy-4-methylcoumarin (7,8-DHMC) | 34.0 |
| 6,7-dihydroxy-4-methylcoumarin (6,7-DHMC) | 62.0 |
| 5,7-dihydroxy-4-methylcoumarin (5,7-DHMC) | 8800.0 |
| 7,8-DHMC-Fe(III)-ADP Ternary Complex | 10.5 |
| 6,7-DHMC-Fe(III)-ADP Ternary Complex | 11.5 |
| 5,7-DHMC-Fe(III)-ADP Ternary Complex | 148.5 |
| Data sourced from in vitro studies on superoxide radicals generated by a xanthine (B1682287) + xanthine oxidase reaction. nih.gov |
These findings underscore that derivatives of the chromene scaffold can act as potent antioxidants. The protective effect against oxidative stress is a key biological activity being explored for this class of compounds, with the goal of identifying lead candidates for conditions associated with oxidative damage. nih.govnih.gov
Deriving Quantitative Structure-Activity Relationships (QSAR) and Pharmacophore Models
To accelerate the discovery of potent and selective drug candidates, computational techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are indispensable. These methods aim to establish a mathematical or geometrical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov
Quantitative Structure-Activity Relationships (QSAR)
QSAR modeling develops a regression model that connects variations in the physicochemical properties (described by molecular descriptors) of a set of molecules to their observed biological activity. nih.gov The main objective is to identify the key structural features that enhance or diminish the desired effect, thereby guiding the design of more potent analogues. mdpi.com A typical QSAR study involves:
Data Set Collection: Assembling a series of compounds with experimentally determined biological activities. nih.gov
Descriptor Calculation: Computing various molecular descriptors that quantify topological, electronic, and steric properties. nih.gov
Model Development: Using statistical methods like Multiple Linear Regression (MLR) to build an equation linking the descriptors to the activity. mdpi.com
Model Validation: Rigorously testing the model's statistical significance and predictive power using internal (cross-validation) and external test sets. mdpi.com
For example, a three-dimensional (3D-QSAR) study was conducted on derivatives of the related 2H-chromen-2-one (coumarin) core to understand their inhibitory activity against monoamine oxidase B (MAO-B), an enzyme whose malfunction can lead to oxidative stress. nih.gov The resulting QSAR model successfully identified key structural features and was used as a tool for the virtual screening and rational design of novel, highly potent inhibitors. nih.gov
Pharmacophore Models
Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target and elicit a response.
The process often begins with a set of known active molecules (a training set). nih.gov Computational software is used to align these molecules and extract their common chemical features. The resulting hypothesis, or pharmacophore model, serves as a 3D query for screening large chemical databases to find new, structurally diverse compounds that match the feature arrangement and are therefore likely to be active. nih.gov
A study to identify novel antioxidants developed a pharmacophore model based on several known antioxidant agents. The best model consisted of four key chemical features: one aromatic ring and three hydrogen bond acceptors. nih.gov This model was then used to perform a virtual screening of chemical databases, leading to the identification of new compounds with significant antioxidant activity, thus validating the model's predictive capability. nih.gov
Both QSAR and pharmacophore modeling are powerful, complementary strategies. They provide profound insights into the structure-activity relationships of compound series, such as derivatives of this compound, enabling a more focused and efficient approach to the design and optimization of new therapeutic agents. nih.govnih.gov
Computational Chemistry and Advanced Molecular Modeling of 3,4 Dihydro 2h Chromen 8 Ylmethanol and Its Bioactive Analogs
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the intrinsic properties of molecules. These methods allow for a detailed examination of the electronic distribution and reactivity patterns of 3,4-dihydro-2H-chromen-8-ylmethanol and its analogs.
Frontier Molecular Orbital (HOMO/LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. youtube.comyoutube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability; a smaller gap suggests higher reactivity and lower kinetic stability. acs.org
For chromene derivatives and their analogs, FMO analysis helps to predict the most probable sites for electrophilic and nucleophilic attack. The distribution of HOMO and LUMO densities across the molecular structure highlights the regions most likely to participate in chemical interactions. For instance, in many organic molecules, the HOMO is often localized on heteroatoms or π-systems, while the LUMO is distributed over electron-deficient regions. researchgate.net
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Analog A | -6.21 | -1.89 | 4.32 |
| Analog B | -5.98 | -2.05 | 3.93 |
| Analog C | -6.54 | -1.76 | 4.78 |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netmdpi.com The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red and yellow regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions signify positive potential (electron-poor areas, susceptible to nucleophilic attack). mdpi.com
For this compound and its analogs, MEP analysis can identify the most reactive sites for interactions such as hydrogen bonding. researchgate.net For example, the oxygen atoms of the hydroxyl and ether groups are expected to be regions of negative electrostatic potential, making them likely sites for electrophilic attack or hydrogen bond donation. Conversely, the hydrogen atoms of the hydroxyl group and aromatic ring are likely to be regions of positive potential. chemrxiv.org
| Molecular Region | Electrostatic Potential (kcal/mol) | Predicted Reactivity |
|---|---|---|
| Hydroxyl Oxygen | -35.5 | Electrophilic Attack / Hydrogen Bond Acceptor |
| Aromatic Ring | -10.2 to +15.8 | Mixed (π-system interactions) |
| Hydroxyl Hydrogen | +45.1 | Nucleophilic Attack / Hydrogen Bond Donor |
Global Descriptor Parameters
Electronegativity (χ): A measure of a molecule's ability to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com
Global Softness (σ): The reciprocal of chemical hardness, indicating the molecule's polarizability.
The study of these descriptors for this compound and its analogs allows for a comparative assessment of their chemical stability and reactivity. mdpi.com For instance, a compound with high electronegativity and softness would be expected to be highly reactive. These parameters are crucial for understanding the behavior of these compounds in various chemical and biological environments. researchgate.net
| Compound | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Global Softness (σ) (eV⁻¹) |
|---|---|---|---|
| Analog A | 4.05 | 2.16 | 0.46 |
| Analog B | 4.02 | 1.97 | 0.51 |
| Analog C | 4.15 | 2.39 | 0.42 |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.govresearchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Identification of Binding Modes and Key Intermolecular Interactions
Molecular docking simulations of this compound and its analogs with specific biological targets, such as enzymes or receptors, can reveal the most probable binding poses. These simulations identify key intermolecular interactions, including:
Hydrogen bonds: Crucial for stabilizing the ligand-receptor complex.
Hydrophobic interactions: Important for the binding of nonpolar regions of the ligand.
π-π stacking: Interactions between aromatic rings.
Van der Waals forces: General attractive or repulsive forces between molecules.
By analyzing these interactions, researchers can understand the structural basis for the biological activity of these compounds. For example, the hydroxyl group of this compound could act as a hydrogen bond donor or acceptor, playing a critical role in its binding to a target protein. nih.gov
| Interaction Type | Ligand Atom/Group | Receptor Residue | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | Hydroxyl Oxygen | Serine-221 | 2.8 |
| Hydrogen Bond | Hydroxyl Hydrogen | Aspartate-189 | 3.1 |
| Hydrophobic Interaction | Chromene Ring | Leucine-99 | 3.9 |
| π-π Stacking | Benzene (B151609) Ring | Tyrosine-151 | 4.2 |
Prediction of Binding Affinities for Specific Biological Targets
In addition to identifying binding modes, molecular docking programs can estimate the binding affinity of a ligand for its target. This is often expressed as a docking score or a calculated binding free energy (ΔGbind). Lower docking scores or more negative ΔGbind values generally indicate a stronger and more favorable interaction.
These predictions are valuable for ranking a series of analogs based on their potential biological activity and for prioritizing compounds for synthesis and experimental testing. For instance, comparing the predicted binding affinities of different substituted chromene derivatives can help identify which modifications are likely to enhance their activity against a particular biological target.
| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔGbind) (kcal/mol) |
|---|---|---|
| This compound | -7.2 | -8.5 |
| Analog D | -8.1 | -9.3 |
| Analog E | -6.5 | -7.8 |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com In the context of drug design involving the this compound scaffold, MD simulations provide a dynamic picture of how these molecules behave and interact within a biological system, such as when bound to a target protein. mdpi.comespublisher.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal information about the structural, dynamical, and thermodynamical properties of a ligand-protein complex. mdpi.com These simulations are crucial for assessing the stability of the complex, understanding the flexibility of both the ligand and the protein, and identifying key interactions that govern molecular recognition. espublisher.comnih.gov
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Molecular dynamics simulations are employed to explore the conformational landscape of this compound and its derivatives, providing insights into their flexibility and preferred shapes in different environments. espublisher.com The conformational dynamics of these systems are typically analyzed over simulation trajectories lasting tens to hundreds of nanoseconds. espublisher.comnih.govplos.org
Key parameters are used to evaluate the conformational dynamics during a simulation:
Root-Mean-Square Deviation (RMSD): This parameter measures the average deviation of the atomic positions of the molecule over time compared to a reference structure. A stable RMSD plot over the course of a simulation suggests that the system has reached equilibrium and the molecule is maintaining a stable conformation. espublisher.comnih.gov In studies of chromone (B188151) derivatives, drastic fluctuations in the initial nanoseconds are common, followed by a period of stabilization for the remainder of the simulation. espublisher.com
Root-Mean-Square Fluctuation (RMSF): RMSF is calculated for individual atoms or residues to identify flexible regions within the molecule. For derivatives of the chroman scaffold, this can highlight which parts of the molecule are rigid and which have more conformational freedom, which is crucial for adapting to a protein's binding site. nih.gov
These analyses provide a detailed understanding of the inherent flexibility of the chroman ring system and its substituents, which is a critical factor in how these derivatives interact with and adapt to their biological targets. A "ring-close" strategy, for instance, has been used to create conformationally restricted chroman derivatives, leading to compounds with superior activity, a finding supported by MD simulations. nih.govacs.org
Table 1: Typical Parameters for Molecular Dynamics Simulations of Chroman Derivatives
| Parameter | Typical Value/Condition | Purpose | Reference |
| Simulation Time | 100 ns | To ensure adequate sampling of conformational space and system stability. | espublisher.comnih.govplos.org |
| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature, mimicking physiological conditions. | plos.org |
| Temperature | 300 K | To simulate human body temperature. | plos.org |
| Pressure | 1.013 bar | To simulate atmospheric pressure. | plos.org |
| Solvent Model | SPC or TIP3P Water Model | To explicitly solvate the system in an aqueous environment. | plos.org |
| Force Field | AMBER, GROMOS, CHARMM | To describe the potential energy and forces between atoms in the system. | mdpi.com |
MD simulations are instrumental in elucidating the dynamic nature of the interactions between chroman derivatives and their target proteins. espublisher.com While molecular docking provides a static snapshot of a likely binding pose, MD simulations reveal the stability of this pose over time and map the intricate network of interactions that hold the ligand in the binding site. nih.govespublisher.com
Studies on various chroman and chromone derivatives have shown that their complexes with target proteins are stabilized by a combination of interactions: espublisher.comtandfonline.com
Hydrogen Bonds: These are critical for the specificity and affinity of binding. MD simulations can track the formation and breakage of hydrogen bonds between the ligand and amino acid residues in the protein's active site over the simulation time. espublisher.comtandfonline.com For example, in the inhibition of pteridine (B1203161) reductase 1 (PTR1) by a chroman-4-one derivative, MD simulations highlighted the consistent occurrence of high-affinity conventional hydrogen bond interactions with crucial active site residues. nih.gov
Hydrophobic Interactions: The chroman scaffold itself is largely hydrophobic and often engages in π-π stacking, π-alkyl, and other van der Waals interactions with nonpolar residues in the binding pocket. espublisher.comtandfonline.com These interactions are fundamental to the binding of coumarin (B35378) derivatives to human serum albumin. plos.org
Water-Mediated Interactions: Water molecules in the binding site can play a crucial role by forming bridging hydrogen bonds between the ligand and the protein, contributing to the stability of the complex.
By analyzing the simulation trajectory, researchers can generate a detailed interaction diagram that shows the percentage of time specific interactions are maintained. drugdesigndata.org This dynamic view helps explain why some derivatives are more potent than others and provides a rational basis for designing new analogs with improved binding affinity and selectivity. nih.gov For instance, simulations comparing a chroman-4-one derivative's interaction with PTR1 from two different parasites revealed that stronger electrostatic contributions in one complex led to greater binding affinity. nih.gov
Table 2: Examples of Key Ligand-Protein Interactions for Chroman-Based Scaffolds
| Chroman Derivative Class | Protein Target | Key Interactions Observed via MD/Docking | Reference(s) |
| Chromone Derivatives | Acetylcholinesterase (AChE) | Stable interactions with binding free energy (ΔG_MMPBSA) of -27.29 kcal/mol for lead hit. | nih.gov |
| Azolyl-2H-chroman-4-ones | Fungal/Bacterial Proteins | H-bond and π-π interactions within the active site. | tandfonline.com |
| Chroman-4-one Derivatives | Pteridine Reductase 1 (PTR1) | Consistent hydrogen bonds with Arg17 and Ser111; weak aromatic π interactions. | nih.gov |
| Chroman-like Inhibitors | Programmed Death-Ligand 1 (PD-L1) | Stable complex formation leading to potent inhibition. | nih.govacs.org |
| Spiroquinoxalinopyrrolidine-Chromanone Hybrids | Acetylcholinesterase (AChE) | Better binding than standard drugs confirmed by MD MMPBSA results (-93.5 kcal/mol). | rsc.org |
Accurately predicting the binding affinity of a ligand to its target is a primary goal of computational drug design. drugtargetreview.com Free Energy Perturbation (FEP) is a rigorous and computationally demanding method that calculates the relative binding free energy (ΔΔG_bind_) between two similar ligands. drugtargetreview.comqsimulate.com This technique simulates a non-physical, alchemical transformation of one molecule into another (e.g., ligand A into ligand B) both in the solvated state and when bound to the protein. qsimulate.com
The strength of FEP lies in its ability to provide predictions with an accuracy that can be comparable to experimental methods, often within 1 kcal/mol. drugtargetreview.com This makes it an invaluable tool during the lead optimization phase, as it can help prioritize which proposed analogs of a compound like this compound should be synthesized and tested, thereby saving significant time and resources. drugtargetreview.com
The FEP calculation process is complex and involves several steps:
System Setup: Creating detailed models of the protein-ligand complex and the solvated ligand for both the reference and target compounds. qsimulate.com
Alchemical Transformation: The simulation gradually transforms the reference ligand into the target ligand over a series of intermediate steps (lambda windows). drugtargetreview.com
Sampling: Extensive MD simulations are run at each intermediate step to ensure the system configurations are adequately sampled. drugtargetreview.com
Free Energy Calculation: The free energy difference is calculated by integrating the potential energy changes over the transformation pathway. drugdesigndata.org
Due to the high computational cost, more approximate methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used for a faster, albeit less accurate, estimation of binding free energies. nih.govresearchgate.net These methods calculate the binding free energy by combining molecular mechanics energy, solvation energy, and entropy terms. For example, MM/GBSA calculations were used to estimate the binding free energies for chromone derivatives targeting acetylcholinesterase, with lead compounds showing ΔG_binding_ values of -57.63 and -56.45 kcal/mol. nih.gov
Table 3: Comparison of Calculated Binding Free Energies for Chroman/Coumarin Derivatives
| Compound/Derivative Class | Protein Target | Method | Calculated Binding Free Energy (kcal/mol) | Reference |
| Chromone Derivative (CHEMBL1319989) | Acetylcholinesterase | MM/GBSA | -57.63 (ΔG_binding) | nih.gov |
| Chromone Derivative (MCULE-2246633290) | Acetylcholinesterase | MM/GBSA | -56.45 (ΔG_binding_) | nih.gov |
| Chroman-4-one derivative | Trypanosoma brucei PTR1 | MM/GBSA | -49.05 (ΔG_bind_) | nih.gov |
| Chroman-4-one derivative | Leishmania major PTR1 | MM/GBSA | -29.23 (ΔG_bind_) | nih.gov |
| Coumarin derivative (CD enamide) | Human Serum Albumin | Experimental/Docking | -7.18 / -6.80 | plos.org |
| (R)-C27 (Chroman derivative) | PD-L1 | Binding Free Energy Calculation | Predicted to have superior binding over (S)-enantiomer. | nih.govacs.org |
De Novo Drug Design and Virtual Screening Approaches Utilizing the Chroman Scaffold
The privileged nature of the chroman scaffold makes it an excellent starting point for both finding new hits through virtual screening and for creating entirely new molecules via de novo design. mdpi.comresearchgate.net These computational strategies explore vast chemical space to identify novel derivatives of this compound with desired biological activities.
Virtual Screening involves computationally searching large libraries of existing compounds to identify those that are most likely to bind to a specific biological target. nih.gov For the chroman scaffold, this can be done in several ways:
Ligand-Based Virtual Screening: This approach uses the structure of a known active compound, such as a potent chroman derivative, to find other molecules in a database with similar shapes or chemical features. Pharmacophore modeling is a key technique here, where a 3D model of the essential features required for activity (e.g., hydrogen bond donors/acceptors, hydrophobic centers) is created and used as a filter. nih.gov A pharmacophore model for chromone derivatives targeting acetylcholinesterase included two hydrogen bond acceptors, two hydrophobic regions, and two aromatic rings. nih.gov
Structure-Based Virtual Screening: When the 3D structure of the target protein is known, molecular docking can be used to screen thousands or millions of compounds. tandfonline.com This method predicts the binding pose and affinity of each molecule in the protein's active site, allowing for the ranking and selection of the most promising candidates. tandfonline.com For example, a library of 3960 chroman-4-one derivatives was screened against pathogenic fungal and bacterial proteins using molecular docking to identify potential new antimicrobial agents. tandfonline.com
In Silico Pharmacokinetic and Pharmacodynamic Modeling (Excluding Toxicity Predictions)
A promising drug candidate must not only bind its target effectively but also possess favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov In silico ADME modeling uses computational methods to predict these properties early in the drug discovery process, helping to identify and filter out compounds that are likely to fail later in development due to poor pharmacokinetics. nih.govbas.bg
For derivatives of this compound, a range of ADME parameters can be predicted using various computational models, many of which are based on quantitative structure-property relationships (QSPR). bas.bgresearchgate.net
Key pharmacokinetic and drug-likeness properties evaluated in silico include:
Lipophilicity (logP): This property affects solubility, absorption, and distribution. It is a critical parameter in many "drug-likeness" rules, such as Lipinski's Rule of Five. bas.bgresearchgate.net
Aqueous Solubility (logS): Adequate solubility is necessary for a drug to be absorbed and distributed throughout the body. bas.bg
Gastrointestinal (GI) Absorption: Models predict the percentage of a drug that will be absorbed from the gut into the bloodstream after oral administration. Many chroman derivatives are predicted to have high GI absorption. bas.bg
Blood-Brain Barrier (BBB) Penetration: For drugs targeting the central nervous system, the ability to cross the BBB is essential. Computational models can predict whether a compound is likely to be CNS-active.
Cytochrome P450 (CYP) Inhibition: CYPs are a major family of enzymes responsible for drug metabolism. In silico models can predict whether a compound is likely to inhibit specific CYP isoforms (e.g., CYP3A4, CYP2D6), which can help anticipate potential drug-drug interactions. Studies on polyprenylated acylphloroglucinols, which contain a chroman ring system, indicated they were likely inhibitors of CYP3A4. bas.bgresearchgate.net
P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux pump that can remove drugs from cells, affecting their absorption and distribution. Models predict whether a compound is likely to be transported by P-gp. bas.bg
These in silico predictions, often performed using web-based tools like SwissADME, provide a comprehensive profile of a molecule's likely pharmacokinetic behavior, guiding the design of derivatives with improved drug-like properties. bas.bgresearchgate.net
Table 4: Summary of In Silico Predicted Pharmacokinetic Properties for Chroman-Related Compounds
| Property | Prediction/Finding | Significance | Reference(s) |
| Drug-Likeness | Many chroman and chromone derivatives comply with Lipinski's "Rule of Five". | Indicates good potential for oral bioavailability. | tandfonline.combas.bgresearchgate.net |
| GI Absorption | Predicted to be high for many derivatives. | Suggests good absorption after oral administration. | bas.bg |
| Lipophilicity (Consensus logP) | For a series of cytotoxic polyprenylated acylphloroglucinols, values ranged from 4.25 to 5.98. | High lipophilicity, which can influence absorption and distribution but may also affect solubility. | researchgate.net |
| Aqueous Solubility | Predicted to be moderate to poor for highly lipophilic derivatives. | A potential challenge for formulation and bioavailability that may need to be optimized. | bas.bgresearchgate.net |
| CYP Inhibition | Some derivatives predicted to be inhibitors of CYP3A4. | Potential for drug-drug interactions that needs to be considered. | bas.bg |
| P-gp Substrate | Most tested polyprenylated acylphloroglucinols were not predicted to be P-gp substrates. | Suggests that efflux by P-gp may not be a major barrier to absorption and distribution. | bas.bg |
Emerging Research Directions and Future Perspectives for 3,4 Dihydro 2h Chromen 8 Ylmethanol Based Research
Rational Design of Next-Generation 3,4-Dihydro-2H-Chromen-8-ylmethanol Analogs with Enhanced Specificity and Potency
The foundation of modern drug discovery lies in the principles of rational design, a strategy that leverages an understanding of drug-target interactions to create molecules with optimized properties. For this compound analogs, this approach involves the meticulous modification of the chroman core and its substituents to enhance binding affinity, selectivity, and pharmacokinetic profiles.
Computational modeling and molecular docking simulations play a crucial role in predicting how these structural changes will affect binding. These in silico methods allow for the rapid screening of virtual libraries of analogs, prioritizing the synthesis of compounds with the highest predicted potency and specificity.
Exploration of Novel Pharmacological Targets for Chroman-Based Compounds
While some chroman derivatives have established pharmacological targets, the full therapeutic potential of the this compound scaffold remains to be unlocked. The exploration of novel targets is a key area of future research, with the potential to uncover new applications for these compounds in a range of diseases.
Target Identification Methodologies
Identifying the specific molecular targets of novel compounds is a critical step in understanding their mechanism of action and potential therapeutic applications. Several advanced methodologies are being employed to achieve this:
Chemical Proteomics: This powerful technique utilizes chemical probes, often derived from the compound of interest, to "fish out" its binding partners from a complex mixture of proteins within a cell or tissue. By identifying these interacting proteins, researchers can pinpoint the direct targets of the chroman-based compound.
Genetic Approaches: Techniques such as CRISPR-Cas9 gene editing and RNA interference (RNAi) can be used to systematically knock down or knock out specific genes. By observing how the cellular response to a chroman-based compound changes in the absence of a particular protein, researchers can infer its role as a potential target.
Phenotypic Screening Approaches for Unbiased Target Discovery
In contrast to target-based approaches, phenotypic screening involves testing compounds in cell-based or whole-organism models of disease without a preconceived notion of the target. This unbiased method allows for the discovery of compounds that act through novel mechanisms. Once a "hit" is identified, target deconvolution methods, including those described above, are used to identify the responsible molecular target. This approach has the potential to reveal unexpected therapeutic opportunities for this compound analogs.
Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Chroman Drug Discovery Pipelines
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. These powerful computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the capabilities of human researchers. In the context of chroman drug discovery, AI and ML can be applied in several ways:
Predictive Modeling: ML algorithms can be trained on existing SAR data to predict the biological activity of novel chroman analogs, accelerating the identification of promising lead compounds.
De Novo Drug Design: AI can generate entirely new molecular structures with desired properties, providing novel starting points for chroman-based drug design.
Pharmacokinetic and Toxicity Prediction: AI models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds, helping to identify and eliminate candidates with unfavorable profiles early in the discovery process.
Advanced Methodologies for Asymmetric Synthesis and Process Optimization for Chromanol Production
The biological activity of chiral molecules like this compound is often dependent on their stereochemistry. Therefore, the development of efficient and scalable methods for asymmetric synthesis is crucial. Current research focuses on:
Catalytic Asymmetric Synthesis: The use of chiral catalysts, including metal complexes and organocatalysts, to control the stereochemical outcome of reactions is a major area of focus. These methods offer a more efficient and environmentally friendly alternative to traditional resolution techniques.
Biocatalysis: The use of enzymes to catalyze stereoselective transformations is gaining traction. Enzymes can offer exquisite selectivity and operate under mild reaction conditions.
Development of Multi-Target Directed Ligands Incorporating the this compound Moiety
Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. Multi-target directed ligands (MTDLs) are designed to simultaneously modulate several targets, offering the potential for enhanced therapeutic efficacy and a reduced likelihood of drug resistance.
Investigation of Structure-Metabolism Relationships for Lead Optimization
The metabolic fate of a drug candidate is a critical determinant of its clinical success, influencing its bioavailability, duration of action, and potential for toxicity. For derivatives of this compound, a thorough understanding of their structure-metabolism relationships (SMRs) is paramount for effective lead optimization. This involves identifying metabolically labile sites, or "soft spots," within the molecule and implementing structural modifications to enhance metabolic stability without compromising the desired pharmacological activity.
The primary routes of metabolism for many chroman-based compounds involve the cytochrome P450 (CYP) enzyme system, which is responsible for a wide array of oxidative transformations. nih.govmdpi.com Additionally, phase II conjugation reactions, such as glucuronidation, are common metabolic pathways for chroman derivatives, particularly those bearing hydroxyl groups. researchgate.net
Key metabolic transformations anticipated for the this compound scaffold and its analogs include:
Oxidation of the 8-methanol group: The primary alcohol at the 8-position is a likely site for oxidation to the corresponding aldehyde and subsequently to a carboxylic acid. This transformation can significantly alter the compound's polarity and potential for interactions with biological targets.
Aromatic hydroxylation: The benzene (B151609) ring of the chroman nucleus is susceptible to hydroxylation by CYP enzymes. The position of hydroxylation can be influenced by the existing substitution pattern.
Benzylic oxidation: The carbon atoms adjacent to the aromatic ring (positions 4 and 5) are potential sites for oxidation.
O-demethylation: If methoxy (B1213986) substituents are present on the aromatic ring, as is common in many biologically active chroman analogs, O-demethylation is a probable metabolic pathway. evitachem.com
Glucuronidation: The hydroxyl group of the 8-methanol moiety, as well as any phenolic hydroxyls introduced through aromatic hydroxylation, are prime candidates for conjugation with glucuronic acid. This process generally increases water solubility and facilitates excretion.
Lead optimization strategies for this compound-based compounds often focus on mitigating these metabolic pathways to improve pharmacokinetic properties. A common approach involves the introduction of metabolic "blocks" at labile positions. For instance, the incorporation of a trifluoromethyl (CF3) group can significantly enhance metabolic stability due to the strength of the carbon-fluorine bond. rsc.orgrsc.org
Systematic modifications of substituents on the chroman ring are crucial for elucidating SMRs. The following data table illustrates hypothetical examples of how structural changes might influence metabolic stability, based on established metabolic principles for related compounds.
Table 1: Influence of Structural Modifications on the Metabolic Stability of this compound Analogs
| Compound | Modification from Parent Compound | Predicted Major Metabolic Pathways | Expected Impact on Metabolic Stability |
| Parent Compound | This compound | Oxidation of 8-methanol, Aromatic hydroxylation | Moderate |
| Analog A | 8-Fluoromethyl instead of 8-methanol | Resistant to oxidation at position 8 | Increased |
| Analog B | Methylation of the 8-hydroxyl group | O-demethylation | Potentially increased, but introduces new metabolic route |
| Analog C | Introduction of a fluorine atom at C-6 | Blocks hydroxylation at C-6 | Increased |
| Analog D | Replacement of the 8-methanol with a tertiary alcohol | Steric hindrance to oxidation | Increased |
This table is for illustrative purposes and the predicted outcomes would need to be confirmed by experimental data.
In vitro metabolic studies using liver microsomes or hepatocytes from different species are indispensable tools for characterizing the metabolic profiles of novel analogs. researchgate.netnih.gov These experiments can identify the major metabolites and provide initial data on the rate of metabolism. Subsequent quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies can then be employed to build predictive models that guide the design of next-generation compounds with optimized metabolic profiles. nih.gov
By systematically investigating the interplay between chemical structure and metabolic fate, researchers can strategically design and synthesize novel this compound derivatives with enhanced drug-like properties, paving the way for the development of more effective and safer therapeutic agents.
Q & A
Q. What chromatographic techniques are suitable for purifying this compound, and how do mobile phase parameters influence separation?
- Methodological Answer : Reverse-phase HPLC with C18 columns is commonly used. emphasizes optimizing retention by adjusting methanol content (e.g., 40–60% in water) and pH (3.0–5.0 with formic acid). For example, a gradient from 40% to 70% methanol over 20 minutes can resolve polar byproducts .
Advanced Research Questions
Q. How can computational methods like DFT or TD-DFT address contradictions in spectroscopic data for chromene derivatives?
- Methodological Answer : demonstrates TD-DFT’s utility in modeling excited-state intramolecular proton transfer (ESIPT) for chromophores. For this compound, compute electronic transitions (e.g., λmax) and compare with UV-Vis data to validate tautomeric forms or substituent effects .
Q. What strategies resolve structural ambiguities arising from isomerism in chromene-based compounds?
- Methodological Answer :
- Dynamic NMR : Detect slow interconversion of conformers via variable-temperature experiments.
- Chiral Chromatography : Use amylose-based columns to separate enantiomers, as seen in for glycoside positional isomers .
- Isotopic Labeling : Introduce deuterium at reactive sites (e.g., hydroxyl groups) to track proton exchange in ESI-MS .
Q. How can mechanistic studies elucidate the biological activity of this compound derivatives?
- Methodological Answer :
- Enzyme Assays : Screen against target enzymes (e.g., kinases or oxidases) using fluorescence-based assays.
- Molecular Docking : Model interactions with binding pockets (e.g., hydrophobic chromene core aligning with aromatic residues). ’s thiazole-chromenone hybrid study provides a template for structure-activity relationship (SAR) analysis .
Q. What advanced analytical workflows integrate LC-MS and computational modeling for metabolite identification?
- Methodological Answer :
- High-Resolution MS : Use HRMS (e.g., Q-TOF) to obtain exact masses (e.g., [M+H]⁺ = 164.204 for C₁₀H₁₂O₂) and fragment ions. ’s Procyanidin C1 analysis exemplifies matching experimental m/z with databases like METLIN .
- In Silico Fragmentation : Tools like CFM-ID predict MS/MS patterns for structural validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
